molecular formula C24H33N5O2 B2997455 8-(3,4-dimethylphenyl)-1-methyl-3-octyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 872843-06-6

8-(3,4-dimethylphenyl)-1-methyl-3-octyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B2997455
CAS No.: 872843-06-6
M. Wt: 423.561
InChI Key: BQVNGWLRMCSWMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of imidazole and purine, which are both important structures in biochemistry. Imidazole is a five-membered ring structure that is part of many important biomolecules, including the amino acid histidine and the nucleotide bases adenine and guanine. Purines are a type of nitrogen-containing heterocycle that are key components of nucleic acids .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings. The imidazole and purine rings would contribute to the rigidity of the molecule, while the octyl (8-carbon) and methyl (1-carbon) groups would add some flexibility .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the imidazole and purine rings would likely make the compound relatively stable and resistant to degradation .

Scientific Research Applications

Pharmacological Evaluation

A series of N-8-arylpiperazinylpropyl derivatives of 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione were synthesized and evaluated for their pharmacological potential. These compounds were found to be potent ligands for the 5-HT(1A) receptor. Preliminary studies indicated that specific derivatives exert anxiolytic-like activity, while others demonstrated antidepressant-like effects in animal models, suggesting their potential in developing new therapeutic agents for anxiety and depression disorders (Zagórska et al., 2009).

Molecular Docking Studies

Further research into arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones has revealed a spectrum of receptor activities across different serotoninergic and dopaminergic receptors. Molecular docking studies have highlighted the significance of substituents at specific positions on the imidazo[2,1-f]purine-2,4-dione system for receptor affinity and selectivity, particularly towards the 5-HT1A and 5-HT7 receptors. These findings underscore the utility of these derivatives in investigating new treatments for psychiatric disorders (Zagórska et al., 2015).

Receptor and Enzyme Activity

A series of derivatives was synthesized to evaluate their receptor affinity and inhibitory potencies for certain phosphodiesterases, specifically PDE4B1 and PDE10A. Through structure-activity relationship studies, compounds were identified that show promise for further modification and detailed mechanistic studies, potentially leading to new therapeutic agents for treating various central nervous system disorders (Zagórska et al., 2016).

Luminescence Sensing Applications

In addition to pharmacological applications, dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized and found to exhibit selective sensitivity to benzaldehyde-based derivatives. This property positions them as potential fluorescence sensors for detecting these chemicals, demonstrating the versatility of derivatives of imidazo[2,1-f]purine-2,4-dione beyond pharmaceutical research (Shi et al., 2015).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, many drugs that include imidazole and purine structures work by interacting with enzymes or receptors in the body .

Future Directions

The future directions for this compound would likely depend on its intended use. If it’s being developed as a drug, for example, future research might focus on improving its efficacy, reducing its side effects, or finding new applications .

Properties

IUPAC Name

6-(3,4-dimethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O2/c1-5-6-7-8-9-10-13-29-22(30)20-21(26(4)24(29)31)25-23-27(14-15-28(20)23)19-12-11-17(2)18(3)16-19/h11-12,16H,5-10,13-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVNGWLRMCSWMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=O)C2=C(N=C3N2CCN3C4=CC(=C(C=C4)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.